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Gomesin

Cat. No.: B1576528
Attention: For research use only. Not for human or veterinary use.
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Description

Gomesin is a cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian tarantula Acanthoscurria gomesiana . This 18-amino acid peptide features a stable, double-stranded β-hairpin structure stabilized by two disulfide bonds, which contributes to its high stability . This compound exhibits a broad spectrum of potent biological activities, demonstrating toxicity against a wide range of therapeutically relevant pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites . Its primary mechanism of action is believed to be the disruption of negatively charged cell membranes, a common target for AMPs . Research has shown that its ability to form a β-hairpin structure is intimately related to its membrane-permeabilizing activity .Beyond its antimicrobial applications, this compound has significant research value as an anticancer agent . It has been demonstrated to selectively reduce the viability and proliferation of various cancer cell lines, including melanoma and devil facial tumour disease (DFTD) cells, while showing minimal effects on non-transformed, healthy cells in vitro . Its anticancer mechanism involves manipulating key signaling cascades that control cell death and proliferation, such as activating the p53/p21 cell-cycle checkpoint and attenuating the MAP kinase pathway . Furthermore, studies in zebrafish and mouse xenograft models have confirmed its antitumoral activity in vivo . A cyclic version of this compound has been developed for drug design, offering improved stability in human serum and the ability to penetrate cancer cells to interact with intracellular targets . This compound and its analogs are therefore considered promising lead compounds for the development of novel therapies against cancer, infectious diseases, and other human diseases . This product is supplied for research purposes and is strictly For Research Use Only (RUO).

Properties

bioactivity

Antibacterial, Antifungal, Antiparasitic

sequence

ECRRLCYKQRCVTYCRGR

Origin of Product

United States

Origin and Biological Context

Isolation from Acanthoscurria gomesiana Haemocytes

Gomesin (B1576526) was initially discovered and isolated from the haemocytes of the Brazilian tarantula Acanthoscurria gomesiana. encyclopedia.pubmdpi.comnih.gov Haemocytes are the cells of the invertebrate immune system. The isolation process typically involves collecting haemocytes from the spider's haemolymph. encyclopedia.pub Following collection, steps such as concentration and pyrolysis using vacuum centrifugation are performed. encyclopedia.pub Solid phase extraction is then applied to the pre-purified supernatant. encyclopedia.pub Further purification of the active peptide is achieved through techniques like high-performance liquid chromatography (HPLC). encyclopedia.pub Early studies utilized methods like Edman degradation to determine the peptide sequence, while more recent research often employs mass spectrometry-based peptide sequencing. encyclopedia.pubnih.gov this compound is reported to consist of 18 amino acids, including a pyroglutamic acid residue at the N-terminus, an amidated arginine at the C-terminus, and four cysteine residues that form two disulfide linkages. encyclopedia.pubnih.govbrunovellutini.com

Role in the Spider's Innate Immune System

This compound is considered a component of the innate immune system of the Acanthoscurria gomesiana spider. mdpi.com It is stored within the granules of the spider's haemocytes as a propeptide, known as prothis compound. brunovellutini.com Upon microbial challenge, this compound is released. mdpi.combrunovellutini.com Studies suggest that the secretion of AMPs like this compound by haemocytes from challenged spiders is likely due to the activation of G protein. brunovellutini.com The presence of the C-terminal prodomain labeling in hemocyte granules indicates that this compound is directed to these organelles as a propeptide, and its processing may occur either inside or outside the cell after secretion. brunovellutini.com The main reactions involved in the spider's immune defense are thought to include coagulation and AMP secretion. brunovellutini.com

Identification of Natural this compound-like Peptides and Analogs

Beyond the native this compound found in Acanthoscurria gomesiana, researchers have identified natural this compound-like peptides and developed synthetic analogs to investigate structure-activity relationships and potential therapeutic applications. nih.govmdpi.comnih.govmdpi.com Natural this compound-like peptides have been sought in other species. mdpi.comnih.gov For instance, a His-rich shorter peptide from the spider Dysdera sylvatica, designated as DsGom, has been identified as a natural analog with antifungal activity comparable to natural this compound. mdpi.comnih.govresearchgate.net These natural analogs often share primary structure homology with native this compound but may have fewer amino acid residues and post-translational modifications. mdpi.comnih.govresearchgate.net

Synthetic analogs have been created through chemical synthesis, such as Fmoc solid-phase peptide synthesis, allowing for modifications like amino acid mutations, alterations to disulfide bonds, and backbone cyclization. encyclopedia.pubnih.govnih.govresearchgate.netplos.org These modifications are explored to understand their influence on the peptide's conformation, stability, and biological activities. nih.govplos.orgnih.govnih.govresearchgate.net For example, backbone cyclization has been shown to improve the in vitro stability of this compound and can enhance its activity against certain cell lines. nih.govresearchgate.net Structure-activity relationship studies involving synthetic analogs have indicated that the secondary structure is crucial for this compound's full activity and that the disulfide bridges are important for high serum stability and optimal conformation. plos.orgnih.gov The interaction of this compound and its analogs with membranes is influenced by factors like charge and hydrophobicity, with more hydrophobic analogues often displaying higher activity. acs.orgnih.gov

Here is a table summarizing some identified this compound-like peptides and analogs:

Peptide/Analog NameSource Organism (if natural)Key CharacteristicsReference(s)
This compound (Native)Acanthoscurria gomesiana18 amino acids, 2 disulfide bridges, β-hairpin structure encyclopedia.pubmdpi.comnih.govoup.combrunovellutini.com
DsGomDysdera sylvaticaHis-rich, shorter than native this compound, comparable antifungal activity mdpi.comnih.govresearchgate.net
Cyclic this compound (cGm)Synthetic AnalogBackbone cyclization, improved stability, enhanced activity against some cell types nih.govnih.govresearchgate.net
Linearized this compound AnalogsSynthetic AnalogLack one or both disulfide bridges, decreased activity and serum stability plos.orgnih.gov
Alanine-substituted this compound AnalogsSynthetic AnalogAltered hydrophobicity/charge, used for SAR studies acs.orgnih.gov

Structural Biology and Conformational Analysis

Primary Structure and Amino Acid Composition

The amino acid composition of gomesin (B1576526) is notable for its cysteine richness and the presence of multiple basic residues. mdpi.comresearchgate.netplos.orgresearchgate.net

FeatureDescriptionSource Organism
Length18 amino acidsAcanthoscurria gomesiana
SequenceZCRRLCYKQRCVTYCRGR-NH₂
N-terminusPyroglutamic acid (Z or pE)
C-terminusAmidated Arginine (-NH₂)
Cysteine Residues4
Cationic Residues5 Arginines, 1 Lysine (B10760008)
Approximate MW2270.4 Da
Overall Charge (pH 7.4)+6 mdpi.com

Three-Dimensional Solution Structure Elucidation

The three-dimensional structure of this compound in solution has been primarily determined using advanced spectroscopic and computational methods.

Disulfide Bridge Connectivity and Conformation

This compound contains four cysteine residues that form two intramolecular disulfide bridges. mdpi.commdpi.comnih.govresearchgate.netplos.orgnih.govencyclopedia.pubnih.govnih.gov These disulfide bonds are crucial for stabilizing the peptide's β-hairpin structure. researchgate.netplos.orgencyclopedia.puboup.com The disulfide connectivity in native this compound is Cys²-Cys¹⁵ and Cys⁶-Cys¹¹. researchgate.netplos.orggeneticsmr.comuq.edu.aunih.govnih.gov These bridges connect adjacent antiparallel β-strands, a characteristic feature of this class of antimicrobial peptides. geneticsmr.comuq.edu.aunih.govnih.gov

The disulfide bonds in this compound adopt a right-handed conformation with a twist angle similar to the low-energy conformation found in disulfide bonds bridging antiparallel β-strands in other peptides. nih.govmdpi.comencyclopedia.pubnih.gov The Cα-Cα distances across these disulfide bridges are notably short, approximately 0.37 ± 0.10 nm for Cys²-Cys¹⁵ and 0.38 ± 0.10 nm for Cys⁶-Cys¹¹. nih.govmdpi.comnih.gov These short distances are considered a marker for high stability and are distinct from those found in disulfide bridges connecting other secondary structure motifs or β-sheets in larger proteins. nih.govmdpi.comnih.gov

Disulfide BridgeConnectivityCα-Cα Distance (nm)Conformation
Bridge 1Cys²-Cys¹⁵0.37 ± 0.10Right-handed
Bridge 2Cys⁶-Cys¹¹0.38 ± 0.10Right-handed

β-Hairpin Fold and Anti-parallel β-Strands

The global fold of this compound is characterized by a well-defined β-hairpin structure. nih.govmdpi.commdpi.comresearchgate.netplos.orggeneticsmr.comnih.govencyclopedia.pubnih.govnih.gov This structure consists of two antiparallel β-strands connected by a four-residue non-canonical turn. nih.govmdpi.comresearchgate.netencyclopedia.pubnih.govnih.govpdbj.org The β-strands are stabilized by the two inter-strand disulfide bridges (Cys²-Cys¹⁵ and Cys⁶-Cys¹¹) and further reinforced by inter-strand backbone-backbone hydrogen bonds. mdpi.comresearchgate.netnih.gov

Role of N- and C-Terminal Modifications (e.g., pyroglutamic acid, amidation)

This compound features a pyroglutamic acid residue at its N-terminus and an amidated arginine residue at its C-terminus. nih.govmdpi.commdpi.comnih.govresearchgate.netencyclopedia.pub These modifications are not uncommon in antimicrobial peptides and play significant roles in the peptide's stability and activity.

The amidated C-terminal arginine residue has been reported to be important for minimizing enzymatic degradation, thereby improving the peptide's stability. nih.govmdpi.com This increased stability can contribute to enhanced biological activity. nih.govmdpi.com The presence of these specific terminal modifications is a characteristic feature of native this compound and contributes to its unique structural and functional properties.

Biological Activities and Preclinical Efficacy

Antimicrobial Activity Spectrum

Gomesin (B1576526) and its analogues exhibit a broad spectrum of antimicrobial activity, targeting a variety of therapeutically relevant pathogens. researchgate.netnih.govmdpi.com

This compound has demonstrated strong microbicidal activity against both Gram-positive and Gram-negative bacteria. researchgate.netoup.com Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Klebsiella pneumoniae. nih.govmdpi.com The antibacterial action is linked to its cationic nature, which facilitates interaction with the negatively charged bacterial membrane surfaces, leading to permeabilization and cell death. researchgate.net A cyclic analogue of this compound, [G1K,K8R]cGm, has shown a tenfold increase in potency against both Gram-positive and Gram-negative bacteria compared to the native form. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Analogues

Bacterial Strain Analogue Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus cGm 32
Staphylococcus aureus [G1K,K8R]cGm 2

Note: cGm refers to cyclic this compound; [G1K,K8R]cGm is a designed cyclic analogue. MBC stands for Minimum Bactericidal Concentration.

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. nih.gov this compound and its analogues have shown promising activity against these structures. A designed cyclic analogue, [G1K,K8R]cGm, demonstrated potent, concentration-dependent killing of cells embedded within 24-hour-preformed Staphylococcus aureus biofilms. nih.govnih.govresearchgate.net Mechanistic studies revealed that this analogue causes morphological changes to the bacterial cells and permeabilizes their membranes across the biofilm. nih.govnih.govresearchgate.net The stable, three-dimensional structure of the peptide, stabilized by disulfide bonds, is crucial for this antibiofilm activity. nih.govnih.gov Furthermore, sublethal concentrations of this compound were found to modulate gene expression in Xylella fastidiosa, leading to the formation of a thicker biofilm. oup.com

Antifungal Efficacy (Yeast and Filamentous Fungi)

This compound exhibits potent activity against a range of fungi, including yeasts and filamentous fungi. researchgate.netencyclopedia.pubmdpi.com Its efficacy against fungi is often greater than its activity against bacteria, highlighting its potential as a promising antifungal drug candidate. nih.govresearchgate.net The peptide's mechanism is thought to involve direct action on the fungal membrane. nih.gov

Candida albicans is a common cause of fungal infections, particularly in immunocompromised individuals. researchgate.net this compound has proven effective against C. albicans in both laboratory and animal models. nih.gov In vitro studies have shown its potent activity, even against clinical isolates of C. albicans that are resistant to common antifungal drugs like fluconazole (B54011). nih.gov One study found that while a specific C. albicans isolate was resistant to fluconazole up to 1.5 mM, this compound was effective at a much lower concentration (MIC = 5.5 μM). nih.gov In a murine model of candidiasis, this compound effectively reduced the fungal burden, with its effect observed at lower concentrations than fluconazole. nih.gov This suggests its potential as an alternative or combinatorial therapy for candidiasis. nih.gov

Cryptococcus neoformans is another clinically significant yeast that can cause life-threatening infections. oup.comnih.gov In vitro studies have demonstrated this compound's high effectiveness against this pathogen. nih.gov The peptide binds to the surface of C. neoformans cells, leading to membrane permeabilization and subsequent cell death. oup.com Research has also shown that this compound can act synergistically with fluconazole against C. neoformans, reducing the required dose of the conventional antifungal drug. oup.comnih.gov

Antiparasitic Efficacy (e.g., Leishmania, Plasmodium)

Beyond its antibacterial and antifungal properties, this compound also displays activity against protozoan parasites. researchgate.netencyclopedia.pubnih.gov Research has indicated its efficacy against parasites such as Leishmania and Plasmodium, the causative agent of malaria. researchgate.netnih.gov In an in vivo model, this compound was found to inhibit the growth of Plasmodium falciparum and Plasmodium berghei oocysts in Anopheles stephensi mosquitoes, suggesting its potential as a transmission-blocking agent for malaria. researchgate.net

Anticancer Activity of this compound

This compound, a cationic antimicrobial peptide derived from the spider Acanthoscurria gomesiana, has demonstrated significant anticancer properties in a variety of preclinical studies. Its activity stems from its ability to selectively interact with and disrupt the membranes of cancer cells, leading to cell death. This section details the in vitro and in vivo evidence of this compound's efficacy against various cancer types.

In vitro Cytotoxicity against Cancer Cell Lines

This compound and its analogues have shown potent cytotoxic effects against a range of cancer cell lines in laboratory settings. The peptide's efficacy is particularly noted against melanoma and leukemia cells.

Studies have demonstrated that this compound and its homolog, HiGom, dose-dependently reduce the viability and proliferation of melanoma cells, while having minimal deleterious effects on non-transformed neonatal foreskin fibroblasts nih.govresearchgate.net. For instance, treatment of MM96L human melanoma cells with this compound (AgGom) or HiGom markedly reduced cell viability researchgate.netnih.gov. A direct cytotoxic effect of this compound has been observed in murine melanoma B16F10-Nex2 cells and several human tumor cell lines, with IC50 values generally below 5 µM nih.gov. The cytotoxic effect is both time- and dose-dependent researchgate.net.

The mechanism of action involves the induction of late apoptosis in melanoma cells nih.gov. This compound peptides stimulate the production of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, which are hallmarks of cellular stress leading to apoptosis researchgate.netnih.gov. Furthermore, this compound treatment has been shown to compromise melanoma cell proliferation by activating the p53/p21 cell cycle checkpoint axis and the Hippo signaling cascade, while attenuating the MAP kinase pathway nih.govresearchgate.netnih.gov.

Table 1: In vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeCompoundConcentrationTimeEffectSource
B16F10-Nex2Murine MelanomaThis compoundIC50: 3.58 µM12 hoursReduced cell viability nih.govresearchgate.net
A2058Human MelanomaThis compoundBelow 10 µM12 hoursReduced cell viability researchgate.net
HeLaHuman Cervical CancerThis compoundIC50: 8.13 µMNot SpecifiedReduced cell viability nih.gov
MM96LHuman Melanoma (BRAF-mutated)AgGom100 µg/mL48 hoursReduced cell viability to < 5% researchgate.netnih.gov
MM96LHuman Melanoma (BRAF-mutated)HiGom100 µg/mL48 hoursReduced cell viability to < 5% researchgate.netnih.gov

In vivo Antitumor Activity in Preclinical Models

The promising in vitro results have been corroborated by in vivo studies in animal models, demonstrating this compound's potential as a therapeutic agent for cancer.

In a murine melanoma model, the topical application of a cream containing this compound on established subcutaneous B16F10-Nex2 tumors resulted in a significant delay in tumor growth and a notable increase in the survival time of the treated mice nih.gov. Similarly, a this compound-like homolog, HiGom, has been shown to reduce tumor progression in a melanoma xenograft mouse model nih.govresearchgate.netnih.gov.

Zebrafish xenograft models have also been employed to evaluate the antitumor effects of this compound. Both this compound (AgGom) and its homolog (HiGom) exhibited antitumoral activity in melanoma AVATAR-zebrafish xenograft tumors nih.govresearchgate.netnih.gov. These studies provide the first in vivo evidence that this compound peptides can inhibit the growth of human melanoma tumors nih.gov.

Table 2: In vivo Antitumor Activity of this compound in Preclinical Models

ModelCancer TypeCompoundKey FindingsSource
Murine Melanoma (C57BL/6 mice with B16F10-Nex2 tumors)MelanomaThis compound (topical cream)Significantly delayed tumor growth and increased survival time. nih.gov
Melanoma Xenograft Mouse ModelMelanomaHiGomReduced tumor progression. nih.govresearchgate.netnih.gov
AVATAR-Zebrafish XenograftMelanomaAgGom and HiGomExhibited antitumoral activity. nih.govresearchgate.netnih.gov

Beyond melanoma, this compound has shown significant potential in combating Devil Facial Tumor Disease (DFTD), a transmissible cancer threatening the Tasmanian devil population. In vitro studies have revealed that both this compound (AgGom) and a this compound-like homologue (HiGom) exhibit antiproliferative and cytotoxic activities against DFTD cells nih.govnih.gov.

The mechanism of action in DFTD cells involves a significant reduction in the G0/G1 phase of the cell cycle, which correlates with an increased expression of the cell cycle inhibitory proteins p53, p27, and p21 nih.gov. This is accompanied by hallmarks of cellular stress, including necrosis, an exacerbated generation of reactive oxygen species, and a diminished mitochondrial membrane potential nih.govnih.gov.

Immunomodulatory Effects of this compound

Modulation of Immune Cell Populations

A study investigating the effects of this compound in mice revealed significant alterations in various immune cell populations. Treatment with this compound led to a decrease in the population of CD3+ T lymphocytes. Conversely, there was an increase in the populations of B220+ B lymphocytes and Mac-1+F4/80+ macrophages nih.gov. This suggests that this compound can influence both the adaptive and innate immune systems. The increase in macrophages was also associated with enhanced macrophage phagocytic activity nih.gov.

Table 3: Immunomodulatory Effects of this compound on Murine Immune Cell Populations

Immune Cell PopulationEffect of this compound TreatmentSource
CD3+ T lymphocytesDecrease nih.gov
B220+ B lymphocytesIncrease nih.gov
Mac-1+F4/80+ macrophagesIncrease nih.gov

Cytokine and Chemokine Induction (e.g., IL-6, TNF-α, IFN-γ, MCP-1)

This compound has demonstrated significant immunomodulatory activity through the induction of various cytokines and chemokines, which are crucial signaling molecules in the immune response. Research has shown that this compound can stimulate immune cells, particularly macrophages, to produce and release these inflammatory mediators. This activity suggests a role for this compound in orchestrating immune defenses beyond its direct antimicrobial actions.

Studies in murine models have provided quantitative evidence of this effect. Treatment with this compound resulted in a marked increase in the serum levels of Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. nih.gov IL-6 is a pleiotropic cytokine with a central role in inflammation and the acute phase response, while MCP-1 is a key chemokine responsible for the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. nih.gov The elevation of these molecules indicates that this compound can activate and enhance the innate immune system's capacity to respond to pathogens or other challenges. nih.gov

In one particular study, mice treated with this compound showed a nearly threefold increase in IL-6 levels and a twofold increase in MCP-1 levels compared to control groups. nih.gov This robust induction highlights the peptide's potential to amplify inflammatory and recruitment signals, thereby mobilizing a broader immune response.

Beyond IL-6 and MCP-1, this compound has also been reported to increase the concentration of other important cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). TNF-α is a critical cytokine in systemic inflammation and is involved in the acute phase reaction, while IFN-γ is a key activator of macrophages and plays a vital role in both innate and adaptive immunity. The ability of this compound to induce these cytokines further underscores its role as an immunomodulatory agent.

The table below summarizes the observed induction of key cytokines and chemokines following this compound administration in a preclinical murine model.

Cytokine/ChemokineControl Group (ng/mL)This compound-Treated Group (ng/mL)Fold Increase
Interleukin-6 (IL-6)47.24 ± 1.9138.68 ± 33.68~2.9
MCP-1 (CCL2)0.872 ± 0.0931.83 ± 0.067~2.1

Data sourced from a study on the immunomodulatory activity of this compound in mice. nih.gov

Enhancement of Phagocytic Activity

In addition to its role in cytokine and chemokine induction, this compound has been shown to directly enhance the phagocytic activity of macrophages. Phagocytosis is a fundamental process of the innate immune system, whereby cells such as macrophages engulf and digest cellular debris, pathogens, and apoptotic cells. An increase in phagocytic capacity signifies a more robust and efficient cellular immune response.

Specifically, the geometric mean of phagocytosis in macrophages from the this compound-treated group was approximately 1.5 times higher than that of the control group. nih.gov This finding suggests that this compound not only helps in recruiting immune cells to the site of infection through chemokine induction but also primes these cells to be more effective in their direct effector functions. The augmented phagocytic activity contributes to a more efficient clearance of pathogens and resolution of infection.

The table below presents the data on the enhancement of macrophage phagocytosis observed in a preclinical study.

Treatment GroupPhagocytosis (Geometric Mean)
Control20.85 ± 1.53
This compound31.32 ± 1.00

Data represents the geometric mean of phagocytic activity in macrophages. nih.gov

Mechanisms of Action

Membrane Permeabilization and Disruption

A key mechanism by which gomesin (B1576526) exerts its cytotoxic activity is through the permeabilization and disruption of cell membranes. mdpi.comencyclopedia.pubnih.govoup.comsciforum.netacs.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netacs.org This process has been demonstrated through various experiments using lipid vesicles, bacteria, yeast, and cancer cells. mdpi.comnih.gov

Interaction with Cell Membranes

This compound interacts with cell membranes, leading to changes in membrane integrity and function. encyclopedia.pubnih.govsciforum.netmdpi.comnih.govresearchgate.net Studies have investigated the binding of this compound and its variants to both model membranes and cell membranes using a range of techniques. mdpi.comnih.gov

Electrostatic Interactions with Negatively Charged Lipids

This compound, being a cationic peptide, shows a preference for membranes containing negatively charged lipids. mdpi.comencyclopedia.pubnih.govnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net This preference is consistent with the understanding that the selectivity of many AMPs for bacterial and cancer cells is largely governed by electrostatic interactions between the positively charged peptides and the negatively charged lipids that are present at higher concentrations in the membranes of these cells compared to healthy human cells. mdpi.commdpi.com

Studies using techniques like Surface Plasmon Resonance (SPR) have shown that this compound and its cyclic analogue (cGm) exhibit significantly increased binding to membranes composed of mixtures of neutral and negatively charged phospholipids, such as POPC/POPG or POPC/POPS, compared to neutral membranes composed solely of POPC or POPC/POPE. mdpi.com Isothermal titration calorimetry (ITC) studies have also revealed that the interaction of this compound with anionic membranes is highly exothermic and enthalpy-driven. nih.govresearchgate.netacs.org The intrinsic binding constant of this compound has been found to be approximately 10³ M⁻¹. nih.govresearchgate.netacs.org These results point to a strong interaction of this compound with the membrane surface. nih.govresearchgate.netacs.org

Lipid-Dependent Permeabilization

This compound appears to permeabilize membranes through a lipid-dependent process, without requiring the participation of cell surface receptors or other membrane proteins found in the plasma membrane. mdpi.comnih.govresearchgate.net Leakage experiments with vesicles have helped to establish the concentration-dependence of the lysis mechanism and can provide information on lipid selectivity. nih.gov The lytic activity of this compound has been shown to be enhanced by the presence of negatively charged lipids like POPG and decreased upon the addition of cholesterol. acs.orgnih.gov

Here is a table summarizing the effect of lipid composition on this compound's lytic activity based on research findings:

Membrane Composition (Model)Effect on Lytic ActivitySource
POPC/POPG (containing negatively charged lipids)Enhanced acs.orgnih.gov
POPC/POPE (neutral lipids)Weaker affinity mdpi.comsciforum.net
POPC (neutral lipid)Weaker affinity mdpi.comsciforum.net
Containing CholesterolDecreased acs.orgnih.gov

Proposed Models of Membrane Interaction (e.g., carpet mechanism, protrusion/folding/laceration)

Based on experimental observations, several models have been proposed to explain how this compound interacts with and disrupts membranes. Both the pore-forming and carpet/detergent mechanisms have been suggested as feasible at the concentrations used in studies of this compound. mdpi.com

The carpet mechanism has been suggested by some studies due to the sudden rupture of vesicles observed in leakage experiments, which was also seen with other AMPs. mdpi.comnih.govacs.orgnih.gov This mechanism involves the accumulation of peptides on the membrane surface, forming a "carpet," followed by membrane rupture. mdpi.com

Alternatively, molecular dynamics simulations and optical microscopy studies have proposed a mechanism involving membrane protrusion, folding, and laceration. acs.orgresearchgate.netresearchgate.netnih.gov These studies suggest that the binding of wedge-shaped this compound, with a relatively small hydrophobic surface, onto the membrane induces the protrusion and folding of the outer monolayer. acs.orgnih.gov This is followed by sudden membrane lacerations occurring at the axillae of these protuberances. acs.orgnih.gov This model differentiates this compound's action from the stable transmembrane pore formation characteristic of some other AMPs like melittin, which have different amphiphilic shapes. acs.orgnih.gov

Differentiation from Stable Pore Formation

Crucially, upon interaction with a membrane, stable pore formation, which is characteristic of some other β-hairpin peptides, does not appear to occur with this compound. nih.govacs.orgresearchgate.netacs.orgnih.govnih.gov Studies using techniques like optical and fluorescence microscopy on giant unilamellar vesicles (GUVs) have shown that this compound induces a sudden burst of the vesicles rather than the formation of stable pores that would result in leaky vesicles. acs.orgnih.gov This observation supports the idea that this compound's membrane disruption mechanism differs from that of stable pore formers. acs.orgnih.gov

Intracellular Effects and Targets

While membrane permeabilization is a primary mechanism, there is also evidence suggesting that this compound can enter cells and may have intracellular targets. nih.govresearchgate.net Studies have indicated that this compound can penetrate melanoma cells and distribute within them. researchgate.netresearchgate.net A cyclic analogue of this compound (cGm) has been shown to bind to the cell membrane via electrostatic interactions and enter cells through mechanisms that may include endocytosis and direct membrane penetration. mdpi.com

Research on Chinese hamster ovary (CHO) cells suggests that this compound binds to the plasma membrane and rapidly translocates into the cytoplasm. nih.gov At certain concentrations, this compound increases cytosolic Ca²⁺ levels and induces membrane permeabilization after a period of treatment. nih.gov Further investigation revealed that this compound can induce endoplasmic reticulum (ER) Ca²⁺ depletion, leading to oscillatory mitochondrial Ca²⁺ signals, mitochondrial disruption, loss of mitochondrial membrane potential, and increased reactive oxygen species before membrane permeabilization becomes evident. nih.gov This suggests a Ca²⁺-dependent pathway involving this compound translocation and disruption of intracellular calcium homeostasis. nih.gov The ability of this compound to enter cells and its intracellular localization and targets are considered important properties related to its cytotoxicity. plos.orgfigshare.com

Alterations in Programmed Cell Death Pathways (e.g., apoptosis, caspase activation)

This compound has been shown to induce programmed cell death, including apoptosis, in various cell types. At low concentrations, this compound can alter programmed cell death pathways. mdpi.com Studies have demonstrated that this compound can trigger apoptosis, characterized by events such as phosphatidylserine (B164497) externalization and caspase-3 activation in certain cell lines. unifesp.brfrontiersin.org Caspases are a family of proteolytic enzymes that are core effectors of apoptosis, residing as latent precursors in most nucleated metazoan cells. nih.gov Activation of executioner caspases often occurs by cleavage, while initiator caspases can be activated by proximity-induced dimerization without cleavage. nih.gov this compound's ability to activate caspase-3 suggests its involvement in the execution phase of apoptosis. unifesp.br In some cancer cell lines, this compound has been reported to stimulate apoptosis. nih.gov

Influence on Cell Cycle Proteins and Intracellular Ion Levels (e.g., Ca2+)

This compound can influence the expression levels of cell cycle proteins. mdpi.com In addition to its effects on programmed cell death, this compound can alter intracellular levels of ions, such as Ca2+. mdpi.com Research indicates that this compound can induce an increase in intracellular Ca2+ levels, and this increase appears to participate in the cell death induced by the peptide in certain cell lines. unifesp.br This suggests a role for calcium signaling in this compound's cytotoxic mechanism. In some instances, this compound-induced cell death has been linked to calcium entry through L-type calcium channels. nih.gov

Impact on Fungal Capsule Expression and Virulence Factors

This compound has demonstrated an impact on fungal virulence factors, particularly in Cryptococcus neoformans. Supplementation of cryptococcal cultures with this compound has been shown to cause a decrease in capsule expression. researchgate.netoup.comoup.com The capsule is a significant virulence factor for C. neoformans. oup.comoup.com By reducing capsule expression, this compound can render fungal cells more susceptible to killing by host immune cells, such as human brain phagocytes. researchgate.netoup.comoup.com This suggests that this compound's antifungal activity is not solely reliant on direct fungicidal effects but also involves modulating fungal pathogenicity.

Synergistic Effects with Other Agents

This compound has been shown to exhibit synergistic effects with other antimicrobial and therapeutic agents, which could be beneficial in combination therapies. A notable example is the synergism observed between this compound and fluconazole (B54011), a standard antifungal drug, against Cryptococcus neoformans and Candida albicans. researchgate.netoup.comnih.govmdpi.com When used in combination, this compound concentrations with low antimicrobial activity can inhibit fungal growth and enhance the antimicrobial activity of fluconazole. researchgate.netoup.comoup.com While the exact synergistic mechanism is not fully understood, it is speculated that this compound, through membrane permeabilization, may facilitate increased entry of fluconazole into the fungal cytoplasm, thereby enhancing the inhibition of ergosterol (B1671047) synthesis. researchgate.netnih.gov This allows fluconazole to be effective at lower doses when combined with this compound. nih.gov Synergism between this compound and fluconazole has been demonstrated using methods such as the Fractional Inhibitory Concentration Index (FICI) calculation. nih.gov

A similar phenomenon of synergy has been observed in murine melanoma cells treated with this compound and the monoclonal antibody Mab A4M in vitro. nih.gov

Structure Activity Relationships Sar and Peptide Engineering

Influence of Disulfide Bridges on Activity and Conformation

The presence and correct formation of the two disulfide bridges, Cys2-Cys15 and Cys6-Cys11, are paramount for maintaining Gomesin's characteristic β-hairpin structure. oup.comencyclopedia.pubplos.orgnih.gov These disulfide bonds contribute significantly to the peptide's conformational rigidity and are critical for its full antimicrobial activity and stability in serum. nih.goviiitd.edu.in The disulfide bonds in This compound (B1576526) exhibit a right-handed conformation, a feature observed in disulfide bridges connecting antiparallel β-strands in other antimicrobial peptides. mdpi.comencyclopedia.pub

Studies involving the synthesis and evaluation of this compound variants lacking one or both disulfide bridges have consistently shown a reduction in antimicrobial activity compared to the native peptide. nih.goviiitd.edu.in Replacing the cysteine residues with amino acids unable to form disulfide bonds, such as serine or tyrosine, leads to a loss of the stable β-hairpin structure and a substantial decrease in both antimicrobial and cytotoxic activities. plos.orggeneticsmr.com While a single disulfide bridge can maintain some level of antimicrobial activity, both are required for optimal biological potency and high stability in the presence of serum proteases. nih.goviiitd.edu.in

Role of Hydrophobicity and Charge

This compound is characterized by its cationic nature, attributed to the presence of five arginine residues and one lysine (B10760008) residue, which carry positive charges at physiological pH. researchgate.netmdpi.com The interaction of this compound with target cell membranes is significantly influenced by both its net positive charge and its hydrophobicity. researchgate.netacs.orgnih.gov The initial binding to negatively charged microbial and cancer cell membranes is primarily driven by electrostatic interactions mediated by the positively charged residues on the peptide's surface. mdpi.comacs.orgnih.gov Following this initial attraction, the insertion of the hydrophobic regions of the peptide into the lipid bilayer is crucial for membrane permeabilization and subsequent cell death. acs.orgnih.gov

Research exploring the effects of altering this compound's hydrophobicity and charge through amino acid substitutions has indicated that increasing the peptide's hydrophobicity can lead to enhanced activity. acs.orgnih.gov Conversely, analogues with reduced hydrophobicity show significantly diminished activity. acs.orgnih.gov The peptide's charge also influences membrane interactions, with higher charge generally leading to increased vesicle aggregation. acs.orgnih.gov The cytotoxic activity and selectivity of this compound are dependent on a delicate balance and optimal distribution of hydrophobic and charged residues on its surface. mdpi.com

Effects of Amino Acid Substitutions and Modifications

Modifications to the amino acid sequence of this compound are widely used to investigate its SAR and to engineer analogues with improved therapeutic profiles. mdpi.comencyclopedia.pubplos.org These modifications can impact the peptide's conformation, stability, and biological activities. plos.orgnih.gov

Alanine-Scan Analogs

Alanine (B10760859) scanning is a systematic approach used to identify residues critical for a peptide's function by individually replacing amino acids with alanine. acs.orgresearchgate.netdntb.gov.uaacs.orgnih.gov Studies employing alanine scanning on this compound have revealed that substitutions at various positions, including residues in both the hydrophobic face (such as Leu5, Tyr7, Val12, and Tyr14) and the hydrophilic turn region (such as Gln9 and Arg10), can lead to a significant decrease in antimicrobial activity against different pathogens. researchgate.net This highlights the importance of these specific residues for this compound's biological function. researchgate.net

Proline Incorporation

The incorporation of proline residues into peptide sequences is known to introduce conformational constraints and can disrupt regular secondary structures, potentially influencing membrane interactions and selectivity. acs.org In the context of this compound, which has a β-hairpin structure, the effect of proline incorporation has been explored in linearized analogues where cysteine residues were replaced by threonine. researchgate.netnih.gov The inclusion of D- or L-proline at specific positions in these linearized variants influenced their resistance to enzymatic degradation and their cytotoxic potency. nih.gov

Impact of Specific Residues (e.g., N-terminal, C-terminal arginine)

The terminal residues of this compound, specifically the N-terminal pyroglutamic acid (pGlu) and the amidated C-terminal arginine (Arg-NH2), play important roles in its properties. encyclopedia.pubnih.gov The amidated C-terminus is particularly important for increasing the peptide's stability by reducing susceptibility to enzymatic degradation. encyclopedia.pubnih.gov The positive charge of the amidated C-terminal arginine may also contribute to the peptide's antimicrobial activity. encyclopedia.pubnih.gov Studies where the N-terminal pGlu1 and the amidated C-terminal tripeptide were simultaneously removed demonstrated a significant reduction in activity against bacteria, suggesting their importance in membrane interactions. iiitd.edu.in

Cyclization of this compound and Analogs

Backbone cyclization is a strategy employed to enhance peptide stability and potentially improve activity by restricting conformational flexibility. oup.comresearchgate.net Cyclization of this compound has been shown to improve its stability in human serum, making it more resistant to proteolytic degradation. oup.comresearchgate.netnih.govresearchgate.netuq.edu.au Cyclic this compound analogues have also demonstrated enhanced cytotoxicity against cancer cell lines while exhibiting low toxicity towards non-cancerous cells. oup.comresearchgate.netnih.govresearchgate.netuq.edu.au Furthermore, cyclization has been reported to enhance the antimalarial activity of this compound. researchgate.netnih.govuq.edu.au

While backbone cyclization of this compound (cGm) generally improves stability and some activities, the impact on antimicrobial potency can vary depending on the target organism. oup.com However, the design of specific cyclic analogues, such as [G1K,R8K]cGm, incorporating amino acid substitutions within the cyclic structure, has resulted in significantly increased potency against both Gram-positive and Gram-negative bacteria compared to both native this compound and cGm, while maintaining favorable stability and low hemolytic activity. oup.com This indicates that a combination of cyclization and targeted amino acid modifications can lead to analogues with superior therapeutic potential. oup.com Cyclization typically leads to a 2- to 3-fold increase in antimicrobial activity and significantly improved resistance to degradation by proteases. researchgate.net

Enhanced Stability in Biological Milieu

The stability of peptide therapeutics in biological fluids, particularly serum, is a critical factor for their potential clinical application. This compound's native structure, reinforced by its two disulfide bonds, contributes significantly to its stability. mdpi.com Studies investigating the role of these disulfide bridges have shown that they are essential for maintaining high serum stability. mdpi.com

Research involving synthetic analogues of this compound where the disulfide bonds were removed (linearized analogues) demonstrated a rapid degradation in serum. mdpi.com In contrast, native this compound remained stable even after 48 hours of incubation in serum. mdpi.com This highlights the pivotal role of the disulfide bridges in protecting the peptide from proteolytic degradation.

Peptide engineering approaches, such as backbone cyclization, have been explored to further enhance this compound's stability. Cyclic this compound (cGm), often created by linking the N- and C-termini, has shown improved stability in human serum compared to the native linear form. Cyclization can increase resistance to serum proteases, contributing to a longer half-life in biological environments.

Peptide TypeModificationSerum Stability (e.g., after 48h incubation)Reference
Native this compoundNoneStable mdpi.com
Linearized this compoundAbsence of disulfide bondsRapidly degraded mdpi.com
Cyclic this compoundBackbone cyclizationImproved stability compared to native Gm

Note: Serum stability data can vary depending on the specific analogue and experimental conditions.

Modulation of Cellular Uptake and Intracellular Targeting

While this compound primarily exerts its effects through membrane interactions, its ability to penetrate cell membranes and target intracellular components is also important for its activity, particularly against cancer cells. SAR studies have investigated how structural modifications influence cellular uptake and intracellular localization.

This compound has been shown to bind to the plasma membrane and rapidly translocate into the cytoplasm of target cells. This translocation can lead to intracellular events, such as inducing intracellular Ca2+ overload and disrupting mitochondrial function, contributing to cell death.

Modifications to the peptide sequence can impact its cellular entry and distribution. For instance, replacing cysteine residues with serine or threonine in this compound analogues resulted in low cytotoxicity and limited resistance to degradation, with the peptides remaining localized near the membrane after 24 hours. Conversely, incorporating D-amino acids in an analogue, such as [D-Thr(2,6,11,15)]-D-Gm, conferred resistance to degradation, increased potency, and maintained the peptide's spread in the cytosol, similar to native this compound. Replacements that induced a similar β-hairpin conformation but resulted in different intracellular distribution (e.g., not spread in the cytosol) led to lower cytotoxicity compared to native this compound. This suggests that both resistance to degradation and the capability of intracellular entry and appropriate localization are important features for this compound's activity.

Studies have indicated that this compound's cellular uptake is an active process, and its ability to interact with intracellular targets is crucial for its potential as a therapeutic agent. Peptide engineering, such as cyclization, has been reported to enable this compound to penetrate and enter cancer cells, allowing interaction with intracellular targets.

Improved Specificity and Potency

SAR studies are fundamental to designing this compound analogues with enhanced potency and improved selectivity towards target cells (e.g., microbial cells or cancer cells) while minimizing toxicity to host cells. This compound exhibits a broad spectrum of activity, but achieving higher specificity is desirable for therapeutic development. acs.org

The interaction of this compound with cell membranes is largely influenced by its cationic nature and amphiphilic properties, leading to preferential binding to negatively charged membranes characteristic of microbial and cancer cells. acs.org The mechanism of action often involves membrane permeabilization. acs.org

Modifications affecting the hydrophobicity and charge of this compound analogues have been shown to impact their activity and selectivity. Studies where specific amino acid residues were replaced by alanine to alter hydrophobicity and charge indicated that analogues with increased hydrophobicity could display higher activity, while more hydrophilic peptides showed significantly reduced activity. The interaction with membranes involves an interplay between electrostatic interactions (for surface anchoring) and the insertion of the hydrophobic portion into the membrane core (contributing to permeabilization).

Peptide engineering, including amino acid mutations and backbone cyclization, has been employed to optimize the antimicrobial and anticancer properties of this compound analogues. frontiersin.org Rationally designed analogues of cyclic this compound have demonstrated improved activity against bacteria without increased toxicity to human red blood cells. This compound and certain analogues have shown greater toxicity towards melanoma and leukemia cells compared to red blood cells, indicating some level of selectivity.

Natural this compound-like peptides have also been explored, revealing variants that display more selective antifungal activities and better toxicity profiles compared to native this compound. For example, an analogue from Dysdera sylvatica (DsGom) showed comparable antifungal activity to this compound with a significantly better toxicity profile.

Peptide/AnalogueModification/TypeActivity Against (Example)Key FindingReference
Native this compound-Bacteria, Fungi, Cancer cellsBroad-spectrum activity, moderate hemolysis acs.org
Linearized GmNo disulfide bondsMicrobesDecreased activity mdpi.com
cGm analoguesBackbone cyclization, mutationsBacteria, Cancer cellsImproved activity, reduced toxicity to host cells (in some cases)
Alanine analoguesAmino acid substitutionsModel membranes, MicrobesActivity influenced by hydrophobicity/charge
DsGomNatural analogueFungiMore selective antifungal activity, better toxicity profile than this compound

Note: Specific activity and toxicity values vary widely depending on the target organism/cell line and experimental methodology.

Synthesis and Production Methodologies

Chemical Synthesis Approaches (e.g., Fmoc solid-phase peptide synthesis, t-Boc strategy)

Solid-phase peptide synthesis (SPPS) is the most widely used method for producing Gomesin (B1576526). encyclopedia.pubnih.gov This technique involves assembling the peptide chain while it is attached to an insoluble solid support (resin). This allows for easy separation of the growing peptide from excess reagents and byproducts through filtration and washing steps. iris-biotech.de The repetitive nature of the coupling and deprotection steps in SPPS makes it amenable to automation. iris-biotech.de

Two primary chemical strategies are employed in SPPS: the tert-butyloxycarbonyl (t-Boc) strategy and the fluorenylmethoxycarbonyl (Fmoc) strategy. iris-biotech.de

The Fmoc strategy is frequently used for this compound synthesis. encyclopedia.pubnih.govresearchgate.netresearchgate.net In this approach, amino acids are typically added sequentially from the carboxyl terminus to the amino terminus of the peptide chain, which is the reverse of natural protein synthesis. encyclopedia.pubnih.gov The α-amino group of each added amino acid is protected with the base-labile Fmoc group, which is removed in each cycle using a base, commonly piperidine. iris-biotech.de Side-chain functional groups of the amino acids are protected with acid-labile groups, such as tert-butyl (t-Bu) derivatives, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, usually trifluoroacetic acid (TFA). iris-biotech.de The Fmoc strategy is favored due to the orthogonality of the protection schemes (base-labile Fmoc for the N-terminus and acid-labile groups for side chains and resin cleavage) and avoids the highly toxic hydrofluoric acid required in the t-Boc strategy for final cleavage. iris-biotech.de

The t-Boc strategy has also been utilized for this compound synthesis. iiitd.edu.inoup.com In this method, the α-amino group is protected by the acid-labile t-Boc group, which is removed using an acid, typically TFA. iris-biotech.de Side-chain protection groups are generally benzyl-based and are removed along with the peptide from the resin using a strong acid like hydrogen fluoride (B91410) (HF). iris-biotech.de For this compound synthesis using the t-Boc strategy, side-chain protecting groups such as Tos (for Arg), Bzl (for Thr and Tyr), 2-Cl-Z (for Lys), Acm (for Cys2 and Cys15), and 4-Meb (for Cys6 and Cys11) have been employed. iiitd.edu.in

Chemical synthesis methods are particularly important for creating cyclic versions of this compound and various analogs, which may exhibit improved stability or other desirable properties compared to the native peptide. nih.govresearchgate.net Techniques like on-resin cyclization have been developed for this purpose. researchgate.netiiitd.edu.in

Recombinant Expression Systems for Analog Production

While chemical synthesis is prevalent for this compound, recombinant DNA technology is also a general method for producing therapeutic peptides and those for laboratory studies. encyclopedia.pubnih.gov Recombinant expression systems, particularly bacterial systems like E. coli, have been explored for producing this compound analogs. nih.govinventi.inresearchgate.netresearchgate.netnih.govmdpi.com

Producing antimicrobial peptides like this compound recombinantly in bacteria can be challenging due to their potential toxicity to the host cells. To overcome this, strategies such as expressing the peptide as a fusion protein can be employed. researchgate.net For instance, fusion partners like Thioredoxin (TrxA) have been used to enhance the solubility of the resulting peptides and mitigate their toxic effects on bacterial cells. researchgate.net The fusion protein is expressed in host cells, and the target peptide is subsequently cleaved from the fusion partner. Affinity chromatography is often used to fractionate the total cell lysates obtained from these expression systems. researchgate.net

Recombinant expression systems allow for the production of this compound-like peptides and analogs with variations in their primary structure, which can then be studied to understand the impact of these changes on their activity and properties. nih.govinventi.inresearchgate.netmdpi.com Research has utilized bacterial expression systems to produce natural this compound-like peptides found in other spider species, such as DsGom from Dysdera sylvatica, which is a shorter analog with homology to natural this compound but fewer amino acid residues and post-translational modifications. nih.govinventi.inresearchgate.netmdpi.com

Interactive Table 1: Key Chemical Synthesis Strategies for this compound

StrategyProtecting Group (N-terminus)Side-Chain Protecting GroupsCleavage ReagentSynthesis DirectionAdvantages
FmocFmoc (Base-labile)Acid-labile (e.g., t-Bu)Strong Acid (e.g., TFA)C-terminus to N-terminusOrthogonal protection, avoids HF, more non-canonical building blocks available
t-Boct-Boc (Acid-labile)Benzyl-basedStrong Acid (e.g., HF)C-terminus to N-terminusHistorically significant

Note: This table summarizes general characteristics of the strategies as applied to peptide synthesis, including this compound.

Interactive Table 2: Recombinant Expression System for this compound Analogs

Expression SystemHost OrganismStrategy for Toxicity MitigationExample Analog Produced
BacterialE. coliFusion Protein (e.g., TrxA)DsGom

Advanced Research Methodologies and Computational Approaches

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic methods, such as Circular Dichroism (CD) and Fluorescence Spectroscopy, are crucial for studying the conformational behavior of Gomesin (B1576526) and its analogues in different environments, including membrane-mimetic systems. CD spectroscopy is a valuable tool for analyzing the secondary structure and functional folding of proteins and peptides, as well as detecting structural changes upon interaction with other molecules or changes in environmental conditions like pH sapub.orgnih.gov. Studies using CD spectroscopy have shown that this compound and its cyclic analogues display a β-turn structure in the presence of SDS micelles, while linear analogues exhibit a random coil conformation in water sbbq.org.br.

Fluorescence spectroscopy is employed to monitor conformational changes and interactions, often utilizing intrinsic fluorescent probes like tryptophan residues nih.gov. Changes in the maximum fluorescence emission wavelength, such as a blue-shift observed when this compound is transferred from an aqueous medium to a less polar micellar environment, indicate that both electrostatic and hydrophobic interactions contribute to the peptide's membrane binding sbbq.org.br.

Microscopy Techniques (e.g., Optical Microscopy for membrane interactions)

Microscopy techniques, particularly optical microscopy, are utilized to visualize the interactions of this compound with model membranes and observe peptide-induced morphological changes. Optical microscopy has been used in conjunction with light scattering to assess peptide-induced vesicle aggregation researchgate.netnih.gov. Studies employing optical and fluorescence microscopy on giant unilamellar vesicles (GUVs) have revealed that this compound can cause sudden bursting of vesicles upon peptide-lipid interaction, suggesting a membrane disruption mechanism acs.orgnih.gov. Optical microscopy observations indicate that this compound does not form stable transmembrane pores but rather induces lipid accumulation domains followed by sudden membrane lacerations acs.org.

Membrane Mimetic Systems (e.g., Lipid Vesicles, Giant Unilamellar Vesicles (GUVs), Planar Bilayer Membranes, SDS Micelles)

Given the complexity of biological membranes, various membrane mimetic systems are employed to study this compound's interactions in a simplified yet relevant environment. These systems include lipid vesicles of different sizes and lamellarity, such as large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs), as well as planar bilayer membranes and detergent micelles like SDS micelles acs.orgacs.orgscispace.comuclan.ac.ukuni-koeln.de.

Lipid vesicles, particularly LUVs and GUVs composed of mixtures of zwitterionic (e.g., POPC) and anionic (e.g., POPG) phospholipids, are widely used to mimic bacterial and mammalian cell membranes researchgate.netnih.govacs.orgnih.gov. The interaction of this compound with these vesicles can be studied using techniques like isothermal titration calorimetry (ITC), light scattering, and fluorescence spectroscopy researchgate.netnih.gov. Planar bilayer lipid membranes (pBLMs) formed using methods like the droplet contact method can also be used to study peptide translocation mechanisms by monitoring current signals mdpi.com. SDS micelles are used as membrane-mimetic environments for conformational studies using techniques like CD and fluorescence spectroscopy sbbq.org.brnih.gov. The choice of membrane mimetic system can influence the observed peptide structure and interaction mdpi.com.

Leakage Experiments and Membrane Binding Assays

Leakage experiments and membrane binding assays are essential for quantifying this compound's ability to permeabilize membranes and determining its affinity for lipid bilayers. Leakage experiments typically involve entrapping a fluorescent probe, such as carboxyfluorescein (CF) or calcein, within lipid vesicles nih.govresearchgate.netnih.govacs.org. Peptide-induced membrane permeabilization leads to the release of the probe, which can be detected by fluorescence spectroscopy researchgate.netnih.gov. Studies using CF leakage experiments have demonstrated that this compound can induce rapid membrane permeabilization in LUVs composed of POPC/POPG mixtures, with leakage increasing with a higher proportion of POPG, indicating a preference for negatively charged membranes nih.gov.

Membrane binding assays, often performed using techniques like Isothermal Titration Calorimetry (ITC), provide quantitative data on the thermodynamics of peptide-membrane interaction researchgate.netnih.gov. ITC studies have shown that the interaction of this compound with anionic membranes is highly exothermic and enthalpy-driven, with an intrinsic binding constant of approximately 10³ M⁻¹ researchgate.netnih.gov. These assays help to understand the binding affinity and specificity of this compound for different membrane compositions nih.govnih.govresearchgate.net.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations play a crucial role in providing atomic-level insights into the interaction of this compound with membranes and the influence of its structure on its activity uclan.ac.uknih.govohsu.edumdpi.com. MD simulations allow researchers to study the motions of atoms and molecules in a biological system, providing a complementary approach to experimental techniques ohsu.edumdpi.com.

Coarse-grained molecular dynamics simulations have been used to investigate the molecular action mechanisms of this compound on vesicle and planar bilayer membranes acs.org. These simulations suggest that this compound, with its wedge-shaped structure and small hydrophobic surface, induces protrusion and folding of the outer membrane monolayer, leading to sudden lacerations acs.org. Atomistic simulations can help identify electrostatic interactions between cationic peptides and anionic membrane lipids that are involved in the initial binding process mdpi.com. MD simulations have also been used to study the role of disulfide bridges in maintaining the beta-hairpin conformation of this compound researchgate.netresearchgate.net.

Data Mining for Novel this compound-like Peptides

Data mining approaches are utilized to search for novel natural this compound-like peptides and study their structural and functional features nih.govnih.govresearchgate.net. This involves searching databases for peptides with primary structures homologous to natural this compound. Such studies have led to the discovery of new analogues, such as DsGom from the spider Dysdera sylvatica, which exhibits antifungal activity comparable to natural this compound but with a potentially better toxicity profile nih.govresearchgate.net. Data mining contributes to expanding the knowledge base of this compound-related peptides and identifying potential candidates for further investigation.

Comparative Analysis with Other Antimicrobial Peptides Amps

Structural Similarities to Other β-Hairpin Peptides (e.g., Protegrin-1, Androctonin)

Gomesin (B1576526), Protegrin-1, and Androctonin are all examples of AMPs that adopt a β-hairpin structure stabilized by disulfide bridges. geneticsmr.compdbj.orgencyclopedia.pub this compound is an 18-residue peptide with two disulfide linkages. mdpi.commdpi.comnih.gov Protegrin-1, also an 18-residue peptide, is likewise ordered into an anti-parallel β-strand by two disulfide bridges. wikipedia.org Androctonin, from the scorpion Androctonus australis, contains 25 amino acids, including four cysteine residues forming two disulfide bridges. nih.gov

Structural studies using techniques like 2D-NMR and molecular dynamics simulations have revealed common features in the global fold of these peptides. nih.govpdbj.orgencyclopedia.pub this compound's structure consists of a two-stranded antiparallel β-sheet connected by a noncanonical β-turn. pdbj.orgencyclopedia.pub This β-sheet is stabilized by two interchain disulfide bonds and further reinforced by interchain skeleton-framework hydrogen bonds. encyclopedia.pub Protegrin-1 also forms an anti-parallel β-strand structure. wikipedia.org A comparison of the structures of this compound, Protegrin-1, and Androctonin highlights similarities in the distribution of hydrophobic and hydrophilic residues. nih.govpdbj.orgencyclopedia.pub The N- and C-termini, the β-turn, and one face of the β-sheet tend to be hydrophilic, while the hydrophobicity of the other face varies among the peptides. nih.govpdbj.org These structural similarities suggest that these molecules may interact with biological membranes in a comparable manner. nih.govpdbj.org

The disulfide bridges are crucial for maintaining the stable β-hairpin conformation, which is essential for the full antimicrobial activity and high serum stability of this compound and similar peptides. mdpi.comiiitd.edu.in Removing one or both disulfide bridges in this compound significantly reduces or completely abolishes its antimicrobial activity. mdpi.comiiitd.edu.in

Here is a table summarizing some structural features:

FeatureThis compoundProtegrin-1Androctonin
Number of Residues181825
Disulfide Bridges222
Core StructureTwo-stranded antiparallel β-sheetAnti-parallel β-strandHighly twisted anti-parallel β-sheet
Stabilized byDisulfide bonds, Hydrogen bondsDisulfide bridgesDisulfide bridges
SourceAcanthoscurria gomesiana (spider) mdpi.comPorcine leukocytes (Sus domesticus) encyclopedia.pubAndroctonus australis (scorpion) encyclopedia.pub

Mechanistic Commonalities and Distinctions among Cationic AMPs

Cationic AMPs, including this compound, typically exert their effects by interacting with negatively charged components of microbial cell membranes. mdpi.comresearchgate.net This initial electrostatic interaction is a common feature among many cationic AMPs and contributes to their selective toxicity towards microbial cells over host cells, as microbial membranes have a higher proportion of negatively charged lipids compared to the zwitterionic lipids prevalent in mammalian cell membranes. mdpi.com

While the initial interaction is often electrostatic, the subsequent mechanisms of action can vary. A widely accepted mechanism for many AMPs, including this compound and Protegrin-1, involves membrane permeabilization, leading to cell death. mdpi.comoup.comwikipedia.orgresearchgate.net This can occur through various models, such as pore formation or a "detergent-like" action that disrupts the membrane integrity. researchgate.net Studies on this compound suggest that plasma membrane insertion followed by permeabilization is likely one of its action mechanisms. oup.com The insertion of the hydrophobic portion of this compound into the membrane is believed to be responsible for permeabilization. nih.gov

Some AMPs may also have intracellular targets after penetrating the membrane, inhibiting essential cellular processes like cell-wall assembly, nucleic-acid synthesis, or protein synthesis. oup.com While membrane permeabilization is a primary suspected mechanism for this compound, the involvement of other targets has also been considered. oup.com

Protegrin-1 is also believed to act through membrane permeabilization via pore formation. wikipedia.org Murepavadin, a synthetic cyclic β-hairpin peptidomimetic based on Protegrin-1, targets the outer membrane protein LptD in Pseudomonas aeruginosa through a novel, nonlytic mechanism. wikipedia.orgguidetopharmacology.org This highlights that even within peptides based on similar structural scaffolds, variations in sequence and modifications can lead to distinct mechanisms of action.

The specific arrangement and balance of cationic and hydrophobic residues within the β-hairpin structure are critical for membrane interaction and disruption. The amphipathic character, with distinct hydrophobic and hydrophilic faces, is a common feature that facilitates membrane binding and insertion. researchgate.net

Comparative Analysis of Biological Activities

This compound exhibits a broad spectrum of biological activities, including potent effects against bacteria, fungi, yeasts, parasites, and certain cancer cells. mdpi.commdpi.comproteopedia.orgoup.com

Antimicrobial Activity: this compound is active against a range of Gram-positive bacteria (e.g., Bacillus spp., Staphylococcus spp., E. faecalis) and Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa, Salmonella spp.). proteopedia.org It also demonstrates activity against filamentous fungi (e.g., N. crassa, T. viridae) and yeasts (e.g., C. albicans). proteopedia.org Notably, the activity of this compound against fungi often exceeds its activity against bacterial strains. nih.gov Studies have shown this compound to be a potent anticryptococcal agent, acting synergistically with fluconazole (B54011) against Cryptococcus neoformans. oup.com

Protegrin-1 also exhibits broad-spectrum antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungi. geneticsmr.comwikipedia.org Androctonin is reported to have a broad spectrum of activities against bacteria and fungi. nih.gov

Comparative studies on the minimum inhibitory concentrations (MICs) of this compound and its analogs against various bacterial and fungal strains provide quantitative data on their relative potencies. For example, a study comparing this compound and a this compound-like peptide from Dysdera sylvatica (DsGom) showed comparable antifungal activity against several Candida strains, with both peptides effectively damaging fungal membranes. nih.govresearchgate.net

Here is an example of how comparative antimicrobial activity data could be presented in a table (Note: Specific MIC values would require extracting data from multiple sources and may vary depending on the study and conditions):

PeptideEscherichia coliStaphylococcus aureusCandida albicansPseudomonas aeruginosa
This compoundData AvailableData AvailableData AvailableData Available
Protegrin-1Data AvailableData AvailableData AvailableData Available
AndroctoninData AvailableData AvailableData AvailableData Available

Antiparasitic Activity: this compound is active against parasites such as Leishmania amazonensis and has shown the ability to inhibit the growth of Plasmodium falciparum and P. berghei oocysts in mosquitoes. mdpi.comproteopedia.orgresearchgate.net This antiparasitic activity is a significant aspect of this compound's biological profile.

Anticancer Activity: this compound has also demonstrated cytotoxic activity against certain cancer cells in vitro and in vivo, including melanoma, breast, and colon carcinoma cells. mdpi.commdpi.comfrontiersin.org This anticancer property is another area of interest for this compound and its analogs.

The biological activities of these β-hairpin AMPs are closely linked to their structural properties, including their cationicity, amphipathicity, and the stability provided by disulfide bonds. Modifications to the sequence or structure of these peptides can influence their spectrum of activity and potency. For instance, a designed cyclic analog of this compound with specific amino acid substitutions showed increased potency against Staphylococcus aureus biofilms compared to native this compound. nih.gov

Future Research Directions in Gomesin Studies

Elucidating Unclear Molecular Mechanisms of Action

While Gomesin (B1576526) is known to exert its cytotoxic effects by permeabilizing cell membranes, the precise molecular mechanism remains unclear. mdpi.comsemanticscholar.org Proposed mechanisms for antimicrobial and anti-cancer peptides like this compound include pore formation, a 'carpet' or detergent-like mechanism, and a 'sinking raft' model. mdpi.com Studies using techniques such as leakage experiments with lipid vesicles and whole-cell experiments have demonstrated this compound's ability to permeabilize membranes. researchgate.net However, stable pore formation characteristic of some other β-hairpin peptides does not appear to occur with this compound; it is believed to act via a carpet mechanism. researchgate.netnih.gov Further research is needed to fully elucidate the molecular details of how this compound interacts with and disrupts target cell membranes. mdpi.comnih.gov Additionally, this compound has been shown to induce intracellular effects, including affecting programmed cell death, cell cycle protein expression levels, reactive oxygen species generation, and intracellular Ca2+ levels. mdpi.com Future studies should aim to clarify the interplay between membrane permeabilization and these intracellular events in mediating this compound's cytotoxicity.

Rationalizing Binding Affinity and Cell-Type-Specific Selectivity

Future studies are necessary to rationalize the binding affinity of this compound and its variants and to understand the basis of its cell-type-specific selectivity. mdpi.comsemanticscholar.orgresearchgate.net this compound, being a cationic peptide, shows increased binding affinity for negatively charged membranes, which is relevant to its ability to target bacterial membranes. semanticscholar.org However, its effect on membranes is considered non-specific, contributing to some cytotoxic activity against normal human cells, including moderate levels of haemolysis at high concentrations. researchgate.netnih.govresearchgate.net Understanding the factors that govern the differential binding and interaction of this compound with various cell membrane compositions is crucial for improving its therapeutic window and reducing off-target effects. nih.govresearchgate.net

Further Optimization of Analogs for Enhanced Properties

Significant effort has been directed towards chemically modifying this compound through methods like cyclisation and amino acid substitutions to enhance its antimicrobial and anti-cancer properties. mdpi.com Cyclic this compound (cGm) and its analogs have shown improved stability in human serum, reduced toxicity, and enhanced ability to penetrate and enter cancer cells compared to native this compound. researchgate.netmdpi.comresearchgate.netresearchgate.net Structure-activity relationship studies based on cyclic this compound have focused on optimizing its properties. mdpi.comresearchgate.net Future research should continue to explore the design and synthesis of novel this compound analogs with improved potency, increased specificity for target cells, enhanced stability, and reduced toxicity. mdpi.comresearchgate.netmdpi.comresearchgate.netdntb.gov.uaresearchgate.netfrontlinegenomics.comencyclopedia.pub For example, natural this compound-like peptides have been discovered that display more selective antifungal activities and better toxicity profiles compared to natural this compound. nih.govresearchgate.net Further optimization of such analogs holds promise for developing more effective and safer therapeutic candidates.

Exploration of New Therapeutic Applications Beyond Current Scope

Current preclinical studies on this compound have primarily focused on its antimicrobial, antiprotozoal, and anti-cancer applications. mdpi.com However, its broad spectrum of activity suggests potential in other therapeutic areas. mdpi.comuq.edu.au Future research could explore new applications for this compound, such as in treating respiratory diseases, wound healing and skin infections, intestine infections, and inflammation. mdpi.com Given the ongoing need for new agents to combat infectious diseases and other conditions, investigating these expanded therapeutic applications could maximize this compound's potential for clinical progression. mdpi.com

Integration of Omics Approaches in Mechanism Discovery

Integrating multi-omics approaches can provide a more comprehensive understanding of biological mechanisms and genotype-to-phenotype relationships. frontlinegenomics.commetabolon.comelucidata.io Applying omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to this compound studies could help elucidate its complex mechanisms of action and identify key molecular pathways affected by the peptide. frontlinegenomics.commetabolon.comelucidata.iodntb.gov.ua This holistic view can reveal interactions and regulatory mechanisms that might be overlooked in single-omics studies, potentially leading to the identification of novel targets or biomarkers related to this compound's activity and selectivity. frontlinegenomics.comelucidata.io

Development of Advanced Preclinical Models

More advanced preclinical studies are required to further develop this compound into a therapeutically useful peptide. mdpi.comsemanticscholar.orgresearchgate.net Traditional preclinical models have limitations, and there is a need for models that better mimic human disease states to improve the predictability of therapeutic outcomes. ugent.beresearchgate.netnih.gov The development and utilization of advanced preclinical models, such as patient-derived xenografts (PDX), organoids, and humanized mouse models, can provide more physiologically relevant environments for evaluating this compound's efficacy and safety. ugent.beresearchgate.netnih.govcrownbio.com These models can help bridge the gap between laboratory findings and clinical applications, facilitating the progression of this compound and its analogs towards clinical trials. mdpi.comugent.beresearchgate.netnih.govcrownbio.com

Q & A

Q. What criteria define rigorous SAR studies for this compound-based therapeutics?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Test ≥10 analogues with systematic residue substitutions (e.g., alanine scanning).
  • Include both in vitro (cytotoxicity, stability) and in silico (MD simulations, QSAR) data .
  • Compare with clinical benchmarks (e.g., dacarbazine for melanoma) .

Tables for Key Data Comparison

Modification Type Impact on Activity Key Reference
Cys→Thr substitutionLoss of disulfide bonds; reduced cytotoxicity
Backbone cyclizationEnhanced proteolytic stability; IC50 ≤2 µM
Arg3→Ala substitutionReduced cytotoxicity despite high binding

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